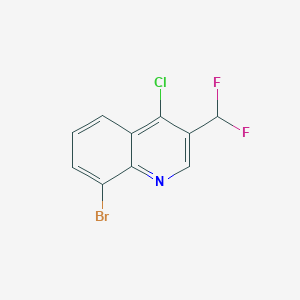
8-Bromo-4-chloro-3-(difluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivativeThe incorporation of halogens and fluorine atoms into the quinoline structure can significantly enhance its biological activity and physicochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline typically involves the introduction of bromine, chlorine, and difluoromethyl groups into the quinoline ring. One common method is the electrophilic bromodifluoromethylation of a suitable quinoline precursor. This can be achieved using reagents such as S-(fluoroalkyl)diphenylsulfonium salts, which react with nucleophilic substrates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic bromodifluoromethylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
8-Bromo-4-chloro-3-(difluoromethyl)quinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate can be used in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Cross-coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and unique physicochemical properties .
科学研究应用
8-Bromo-4-chloro-3-(difluoromethyl)quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Industry: It is used in the production of liquid crystals and cyanine dyes, which have commercial applications.
作用机制
The mechanism of action of 8-Bromo-4-chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of halogens and fluorine atoms can enhance the compound’s ability to inhibit enzymes and interact with biological membranes. This can lead to the disruption of cellular processes and the inhibition of microbial growth .
相似化合物的比较
Similar Compounds
8-Bromo-4-chloroquinoline: Lacks the difluoromethyl group, which can affect its biological activity and physicochemical properties.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains two trifluoromethyl groups, which can significantly alter its lipophilicity and biological activity.
Uniqueness
8-Bromo-4-chloro-3-(difluoromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of substituents can enhance its biological activity and provide unique physicochemical properties, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
8-bromo-4-chloro-3-(difluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-7-3-1-2-5-8(12)6(10(13)14)4-15-9(5)7/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJPSGXRGVYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)
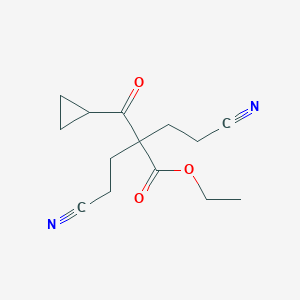

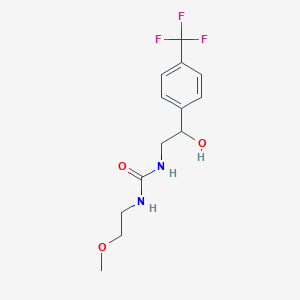
![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)
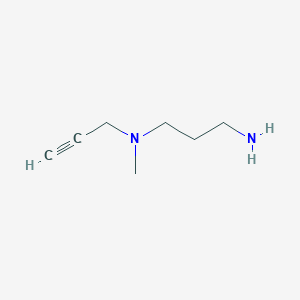
![2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2743499.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)
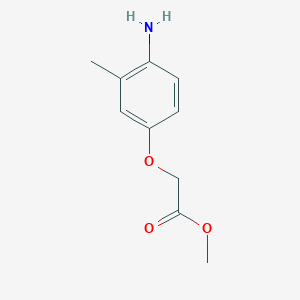
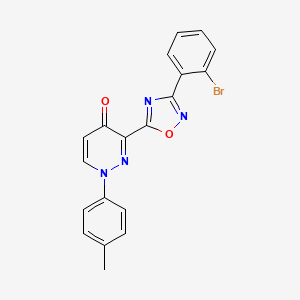
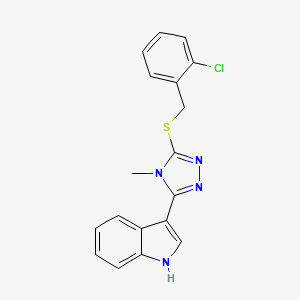
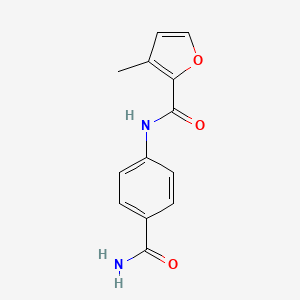
![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
